6,6-Difluorospiro[2.5]octane-1-carboxylic acid 6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1447943-53-4
VCID: VC2883346
InChI: InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)
SMILES: C1CC(CCC12CC2C(=O)O)(F)F
Molecular Formula: C9H12F2O2
Molecular Weight: 190.19 g/mol

6,6-Difluorospiro[2.5]octane-1-carboxylic acid

CAS No.: 1447943-53-4

Cat. No.: VC2883346

Molecular Formula: C9H12F2O2

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

6,6-Difluorospiro[2.5]octane-1-carboxylic acid - 1447943-53-4

Specification

CAS No. 1447943-53-4
Molecular Formula C9H12F2O2
Molecular Weight 190.19 g/mol
IUPAC Name 6,6-difluorospiro[2.5]octane-2-carboxylic acid
Standard InChI InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)
Standard InChI Key HWDQLQCPHNGWIW-UHFFFAOYSA-N
SMILES C1CC(CCC12CC2C(=O)O)(F)F
Canonical SMILES C1CC(CCC12CC2C(=O)O)(F)F

Introduction

Chemical Identity and Structure

6,6-Difluorospiro[2.5]octane-1-carboxylic acid is a synthetic organic compound characterized by its distinctive spirocyclic framework. It contains a spiro junction connecting a cyclopropane ring with a cyclohexane ring, featuring two fluorine atoms at the 6-position and a carboxylic acid functionality at the 1-position .

The compound is defined by the following chemical identifiers:

ParameterValue
CAS Number1447943-53-4
Molecular FormulaC₉H₁₂F₂O₂
Molecular Weight190.19 g/mol
InChIInChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)
InChIKeyHWDQLQCPHNGWIW-UHFFFAOYSA-N
SMILESC1CC(CCC12CC2C(=O)O)(F)F

The structural composition of this compound is particularly noteworthy due to its rigid spirocyclic framework, which contributes to its potential applications in medicinal chemistry .

Physical and Chemical Properties

6,6-Difluorospiro[2.5]octane-1-carboxylic acid possesses several distinctive physical and chemical properties that make it valuable for various applications. The incorporation of two fluorine atoms significantly influences its chemical behavior and reactivity profile.

General Properties

The compound exists as a solid powder at room temperature and exhibits chemical properties typical of both fluorinated compounds and carboxylic acids . The presence of the carboxylic acid group confers acidity and enables hydrogen bonding, which enhances its solubility in polar solvents .

Structural Influence on Properties

The spirocyclic structure contributes significantly to the compound's rigidity, which can affect its biological activity and interactions with potential targets . The difluoro substitution at the 6-position increases the compound's lipophilicity, potentially enhancing its ability to permeate cellular membranes .

Chemical Reactivity

The carboxylic acid functional group provides opportunities for various chemical transformations, including esterification, amidation, and reduction reactions. These reactions can be utilized to synthesize derivatives with modified properties for specific applications.

Stereochemistry

6,6-Difluorospiro[2.5]octane-1-carboxylic acid exhibits stereoisomerism due to the presence of a stereogenic center at the 1-position, where the carboxylic acid group is attached. Both enantiomers have been documented in the literature:

Enantiomeric Forms

The compound exists in two enantiomeric forms:

  • (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid (CAS: 1645564-72-2)

  • (S)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid (CAS: 1645564-71-1)

Each enantiomer may exhibit different biological activities and interactions with chiral biological targets, making their separation and individual characterization important for pharmaceutical applications .

Applications and Research Significance

6,6-Difluorospiro[2.5]octane-1-carboxylic acid has garnered interest across multiple fields due to its unique structural features and chemical properties.

Pharmaceutical Applications

The compound serves as a valuable building block in pharmaceutical research and development:

  • Used in the creation of potential drug candidates

  • Contributes to the development of compounds with specific biological activities

  • Valued for its ability to introduce structural rigidity and controlled lipophilicity

Building Block in Organic Synthesis

Its well-defined three-dimensional structure makes it useful for constructing more complex molecules with specific spatial arrangements.

Structure-Activity Relationship Studies

The unique structural features of this compound make it valuable for structure-activity relationship (SAR) studies, particularly in the context of drug discovery programs where the three-dimensional arrangement of functional groups is critical .

CategoryDescription
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
H302: Harmful if swallowed (in some classifications)
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
P403+P233: Store in a well-ventilated place. Keep container tightly closed

These hazard classifications indicate that the compound requires careful handling in laboratory and industrial settings .

SupplierLocationProduct Information
AChemBlockUnited StatesCat ID: Q57054, Purity: 97%
Sigma-Aldrich (Enamine)GlobalProduct Code: ENA490026707, Purity: 95%
GlpBioGlobalCatalog No: GF20395
VulcanchemGlobalVCID: VC2883346
PharmaBlock SciencesChinaAvailable product
Shanghai Fluoking ChemicalsChinaAvailable product

The compound is typically available in various quantities, from milligram to gram scale, catering to different research and industrial needs .

Related Compounds and Derivatives

Several structurally related compounds and derivatives of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid have been documented, expanding the utility of this structural class.

Stereoisomers

As previously mentioned, both enantiomers of the compound have been isolated and characterized:

  • (R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid

  • (S)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid

Structural Analogs

Several structural analogs with modifications to the basic spirocyclic framework have been reported:

  • 1,1-Difluorospiro[2.5]octane-6-carboxylic acid (CAS: 1447943-49-8)

  • Ethyl 6-oxaspiro[2.5]octane-1-carboxylate (CAS: 909406-74-2)

  • Various other spirocyclic carboxylic acids with different substitution patterns

These analogs offer opportunities for comparison studies to understand structure-activity relationships in various applications.

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